N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-2-7-18(8-3-1)17-24-21-13-11-20(12-14-21)23-16-6-15-22-19-9-4-5-10-19/h1-3,7-8,11-14,19,22H,4-6,9-10,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGPSGKUGNCHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine typically involves the following steps:
Preparation of 4-(benzyloxy)phenol: This intermediate is synthesized by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 3-[4-(benzyloxy)phenoxy]propyl bromide: The 4-(benzyloxy)phenol is then reacted with 3-bromopropanol in the presence of a base to form the propyl bromide derivative.
Cyclopentanamine coupling: Finally, the 3-[4-(benzyloxy)phenoxy]propyl bromide is reacted with cyclopentanamine under basic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Adrenoceptor Modulation
One of the primary applications of this compound is its role as a β-adrenoceptor antagonist. Research indicates that compounds with similar structures can effectively modulate β1 and β2 adrenergic receptors, which are crucial in cardiovascular function. The modulation of these receptors can lead to therapeutic effects in conditions like hypertension and heart failure .
Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly in the treatment of mood disorders and anxiety. The presence of the cyclopentylamine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacological studies.
Anti-inflammatory Properties
Preliminary studies have indicated that compounds with similar phenoxy groups exhibit anti-inflammatory effects. This suggests that N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine could be explored for its potential to mitigate inflammatory responses, which are implicated in various chronic diseases .
Case Study 1: Cardiovascular Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and characterization of β-adrenoceptor antagonists related to this compound. The research demonstrated significant efficacy in reducing heart rate and improving cardiac output in animal models, suggesting potential for clinical application in managing heart conditions .
Case Study 2: Neuropharmacological Assessment
Research conducted on similar compounds revealed their effectiveness in modulating serotonin and dopamine pathways, indicating potential for treating depression and anxiety disorders. The structural similarities imply that this compound could exhibit comparable effects, warranting further exploration through clinical trials.
Mechanism of Action
The mechanism of action of N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
A. Ciproxifan
- Structure : Cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl) ketone.
- Key Properties :
- Molecular Weight : ~314.4 g/mol
- XLogP3 : ~3.2 (lower lipophilicity than the target compound)
- Receptor Activity : Potent histamine H₃ receptor antagonist (Ki = 0.5–1.9 nM).
- Bioavailability : 62% in mice (oral).
- Functional Differences: Ciproxifan contains an imidazole ring critical for H₃ receptor binding, absent in the target compound. The ketone group in ciproxifan may reduce membrane permeability compared to the amine group in the target compound. In Vivo Effects: Enhances histamine turnover (ED₅₀ = 0.14 mg/kg in mice) and promotes wakefulness in cats .
B. N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
- Structure: Features a cyclopropane ring and 3-chlorophenoxy group.
- Key Properties :
- Molecular Weight : 225.71 g/mol
- XLogP3 : ~3.8 (moderate lipophilicity).
- Substituent Impact : The chlorine atom increases polarity and may alter electronic interactions compared to the benzyloxy group in the target compound.
- Functional Differences :
C. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone
- Structure: Cyclopentanone core with a methylcyclohexenyl side chain.
- Key Properties :
- Molecular Weight : ~220.3 g/mol
- Functional Group : Ketone (vs. amine in the target compound).
- Functional Differences :
Quantitative Comparison Table
| Compound | Molecular Weight (g/mol) | XLogP3 | Rotatable Bonds | Key Functional Groups | Receptor Affinity (H₃) | Bioavailability |
|---|---|---|---|---|---|---|
| This compound | 325.4 | 4.6 | 9 | Benzyloxy, cyclopentylamine | Unknown | Not reported |
| Ciproxifan | 314.4 | 3.2 | 7 | Imidazole, ketone | Ki = 0.5–1.9 nM | 62% (oral) |
| N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine | 225.7 | 3.8 | 6 | Chlorophenoxy, cyclopropane | Not reported | Not reported |
| 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | 220.3 | ~3.5 | 5 | Cyclopentanone, methylcyclohexene | Not applicable | Not reported |
Key Findings
Structural Flexibility : The target compound’s 9 rotatable bonds suggest higher conformational flexibility than ciproxifan (7 bonds) or the cyclopropanamine derivative (6 bonds), which may influence binding kinetics and entropy .
However, oral bioavailability data for the target compound is lacking .
Receptor Specificity: Unlike ciproxifan, the target compound lacks an imidazole ring, a known pharmacophore for H₃ receptor antagonism. This structural difference suggests divergent receptor interactions .
Biological Activity
N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : N-{3-[4-(benzyloxy)phenoxy]propyl}-N-cyclopentylamine
- Molecular Formula : C21H27NO2
- Molecular Weight : 327.45 g/mol
The compound features a cyclopentanamine backbone with a propyl chain linked to a phenoxy group substituted with a benzyloxy moiety. This unique structure may contribute to its biological activities.
Research indicates that compounds similar to this compound can interact with various biological targets, particularly in the context of cellular signaling pathways. It is hypothesized that this compound may influence:
- Tyrosine Kinase Activity : Similar compounds have been shown to affect receptor tyrosine kinases, which play crucial roles in cell growth and survival. The ABL1 kinase, for instance, is involved in actin remodeling and cell motility through phosphorylation of key proteins .
- Cell Adhesion and Migration : The compound may regulate processes such as cell adhesion and migration by modulating the phosphorylation of proteins involved in these pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits several biological activities:
- Antiproliferative Effects : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
- Enzyme Inhibition : There is evidence indicating that it may inhibit specific enzymes related to cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
In Vivo Studies
Case studies involving animal models have provided insights into the compound's pharmacodynamics:
- Toxicity Assessments : Research has highlighted the need for toxicity evaluations, particularly in aquatic species, as structural analogs have shown varying degrees of toxicity at low concentrations .
- Therapeutic Potential : The compound’s ability to modulate signaling pathways suggests potential therapeutic applications in cancer treatment and other diseases characterized by dysfunctional cell signaling.
Summary of Biological Activities
Case Study Overview
| Study | Model Used | Findings |
|---|---|---|
| Cancer Cell Line Study | Human cancer cells | Induced apoptosis and reduced proliferation |
| Toxicity Study | Fish species | LC50 values indicated significant toxicity |
Q & A
Q. What are the recommended synthetic routes for N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine, and what are the critical steps to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Etherification : React 4-(benzyloxy)phenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃/DMF) to form the phenoxypropyl intermediate.
Amination : Introduce the cyclopentanamine moiety via nucleophilic substitution, using a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (60–80°C).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) is critical to isolate the product with >95% purity.
Key challenges include avoiding side reactions (e.g., over-alkylation) and ensuring complete deprotection of intermediates. Reference synthetic protocols for analogous phenoxypropylamines highlight the importance of stoichiometric control and inert atmospheres .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A combination of techniques is recommended:
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the benzyloxy aromatic protons (δ 6.8–7.4 ppm), propyl chain methylenes (δ 1.6–3.2 ppm), and cyclopentyl CH₂ groups (δ 1.4–2.1 ppm).
- MS : High-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z ~354.2).
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~1600 cm⁻¹ (aromatic C=C) confirm the ether and aromatic moieties.
Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or purity .
Q. What pharmacological screening approaches are suitable for initial evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- GPCR Profiling : Radioligand binding assays (e.g., β-adrenergic receptors using [³H]-CGP12177A) due to the compound’s phenoxypropylamine backbone, which resembles known GPCR ligands .
- Enzyme Inhibition : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric or luminescent substrates.
- Cellular Viability : MTT assays in neuronal or hepatic cell lines to assess cytotoxicity (IC₅₀ > 100 µM is desirable).
Dose-response curves (1 nM–100 µM) and positive controls (e.g., propranolol for β-blockers) are essential for reliability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data regarding the β-adrenergic receptor affinity of this compound compared to structural analogs?
- Methodological Answer : Contradictions may arise from assay variability or stereochemical differences. Mitigation strategies include:
Orthogonal Assays : Compare radioligand binding (cell membranes) with functional assays (cAMP accumulation in HEK293 cells expressing β₁/β₂ receptors).
Enantiomer Separation : Use chiral chromatography to isolate R/S isomers and test individually, as stereochemistry significantly impacts receptor interaction.
Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding poses in receptor active sites, guided by crystallographic data for β-adrenergic receptors.
Cross-referencing with compounds like L748337 (a β₃-selective agonist) can clarify subtype specificity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound while minimizing off-target effects?
- Methodological Answer : Systematic modifications and testing:
- Phenoxy Substituents : Replace benzyloxy with electron-withdrawing groups (e.g., 4-CF₃) to enhance metabolic stability.
- Propyl Chain Length : Test methylene homologs (n=2–4) to balance lipophilicity and receptor fit.
- Cyclopentyl Modifications : Introduce substituents (e.g., hydroxyl, fluorine) to alter hydrogen-bonding capacity.
Prioritize in vitro ADMET assays (e.g., microsomal stability, hERG inhibition) early in SAR workflows. Data from analogs like SB251023 (a β₂-selective ligand) suggest that subtle changes in the amine group drastically alter selectivity .
Q. What methodologies are recommended to assess the in vivo metabolic stability of this compound?
- Methodological Answer : A tiered approach is advised:
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., O-debenzylation, cyclopentyl oxidation).
Pharmacokinetic Profiling : Administer intravenously/orally to rodents, with serial blood sampling. Calculate AUC, t₁/₂, and bioavailability.
Biliary Excretion : Use bile duct-cannulated models to detect glucuronide conjugates.
Comparative studies with fluorinated analogs (e.g., 4-(difluoromethoxy) derivatives) can highlight metabolic soft spots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
